5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Properties
Molecular Formula |
C20H18BrNO2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H18BrNO2/c1-3-14-6-4-5-7-18(14)22-13(2)17(20(23)24)12-19(22)15-8-10-16(21)11-9-15/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
FUSCWNFKXHSPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction via Ring-Closure Reactions
A common and effective method to prepare substituted pyrroles, including 2-methyl-1H-pyrrole-3-carboxylic acid derivatives, involves the cyclization of α-bromo aldehydes with β-keto esters and ammonia under mild conditions.
Step 1: Bromination of Propionaldehyde
Propionaldehyde is brominated at low temperature (0–50 °C) in an aprotic solvent such as toluene, dichloromethane, or dimethylformamide to yield 2-bromopropionaldehyde. The bromine is added dropwise to control the reaction temperature and avoid side reactions.- Mass ratio of propionaldehyde to bromine: 1:2.5–3.5
- Reaction time: 3–5 hours
- After completion, the product is isolated by concentration and drying.
Step 2: Ring-Closure Reaction
The 2-bromopropionaldehyde is reacted with methyl acetoacetate and aqueous ammonia under alkaline conditions at 0–50 °C to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester derivatives. This step involves nucleophilic attack and cyclization to form the pyrrole ring.- Reaction time: 10–14 hours
- Workup includes organic extraction, drying, solvent removal, and crystallization to isolate the pyrrole ester.
This method is advantageous due to mild conditions, readily available starting materials, high conversion rates, and suitability for scale-up industrial production.
Introduction of Substituted Phenyl Groups
- The 4-bromophenyl and 2-ethylphenyl substituents are introduced via nucleophilic substitution or cross-coupling reactions on the pyrrole nitrogen (N-1) and at the 5-position of the pyrrole ring.
- Typical methods include:
- N-arylation of the pyrrole nitrogen using aryl halides under palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type coupling.
- Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling to install the 4-bromophenyl group at the 5-position.
Carboxylic Acid Formation
- The carboxylic acid at position 3 is often introduced by hydrolysis of the corresponding ester (e.g., methyl or ethyl ester) under acidic or basic conditions.
- Ester intermediates such as methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate are synthesized first, then hydrolyzed to the acid.
- Purification is achieved by crystallization or chromatography.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
- The use of aprotic solvents such as toluene, dichloromethane, or dimethylformamide in bromination and cyclization steps improves yield and purity by minimizing side reactions.
- Maintaining low to moderate temperatures (0–50 °C) during bromination and ring-closure is critical to control reaction rates and avoid decomposition.
- The choice of catalyst and ligands in N-arylation and cross-coupling steps significantly affects the efficiency and selectivity of phenyl group installation.
- Hydrolysis conditions must be optimized to prevent degradation of the pyrrole ring and maintain high purity of the carboxylic acid product.
- Purification by silica gel chromatography and crystallization ensures removal of impurities and isolation of the target compound in high purity.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Synthesis |
|---|---|---|
| Bromination temperature | 0–50 °C | Controls selectivity, prevents over-bromination |
| Solvent for bromination | Aprotic (toluene, DCM, DMF) | Enhances yield, reduces side products |
| Cyclization temperature | 0–50 °C | Ensures efficient ring closure |
| Reaction time (cyclization) | 10–14 hours | Complete conversion to pyrrole ester |
| Catalyst for N-arylation | Pd-based with suitable ligands | High coupling efficiency |
| Hydrolysis conditions | Mild acid/base, controlled pH | Preserves pyrrole integrity |
| Purification | Silica chromatography, crystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Properties
Research has shown that compounds similar to 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. A study highlighted the development of pyrrole-based compounds that mimic the structure of Celecoxib, a well-known COX-2 inhibitor, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, derivatives of pyrrole have shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The bromophenyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .
Synthetic Routes
The synthesis of 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. A common method includes the acylation of enamino compounds followed by cyclization to form the pyrrole ring structure .
Table 1: Overview of Synthetic Methods
| Method | Yield (%) | Key Features |
|---|---|---|
| Acylation with N-Boc-glycine | 87 | High yield; effective for pyrrole synthesis |
| Cyclization with TFA | 70-90 | Facilitates formation of pyrrolinones |
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of this compound. Modifications at the phenyl rings and the carboxylic acid moiety have been explored to enhance selectivity towards COX-2 while minimizing side effects associated with COX-1 inhibition .
Organic Electronics
Due to its unique electronic properties, 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine enhances charge transport properties, which is crucial for efficient device performance .
Case Study: COX-2 Inhibition
In a comparative study involving various pyrrole derivatives, 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid was found to exhibit a higher selectivity index for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Study: Anticancer Efficacy
A recent investigation into the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. The study emphasized the importance of the bromophenyl substituent in enhancing interaction with cancer cell receptors, leading to increased apoptosis rates .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl and ethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group may play a role in its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Conformational Analysis
- Dihedral Angles : Pyrazole analogs in exhibit dihedral angles between aromatic rings ranging from 4.64° to 10.53°, influencing planarity and intermolecular interactions . While the target compound is a pyrrole, similar steric effects from the 2-ethylphenyl group may modulate its conformational flexibility.
- Substituent Effects : The 2-ethylphenyl group provides steric bulk and hydrophobicity, contrasting with the electron-withdrawing 3-chloro-2-methylphenyl group in . This difference may impact binding to enzymes or receptors .
Chemical and Pharmacokinetic Properties
Biological Activity
The compound 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR) based on current research findings.
- Molecular Formula : C21H20BrNO2
- Molecular Weight : 398.29 g/mol
- CAS Number : Not specified in the search results.
Structural Characteristics
The compound features a pyrrole ring substituted with a bromophenyl group and an ethylphenyl group, contributing to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A related study demonstrated that modifications to the pyrrole ring can enhance anti-tubercular activity, with some derivatives achieving a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mtb .
The proposed mechanism of action for pyrrole-based compounds involves the inhibition of specific bacterial enzymes, such as MmpL3, crucial for mycolic acid biosynthesis in Mtb. This inhibition disrupts the bacterial cell wall integrity, leading to cell death . Additionally, the presence of electron-withdrawing groups on the phenyl rings enhances binding affinity to the target enzymes.
Cytotoxicity and Safety Profile
The cytotoxicity of these compounds has been assessed using various cell lines. For example, compounds exhibiting potent antimicrobial activity also demonstrated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index . This safety profile is critical in drug development as it indicates potential for clinical use without significant adverse effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the pyrrole ring significantly influence biological activity. The following table summarizes key findings from recent SAR investigations:
| Compound Variant | Substituent | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |
|---|---|---|---|---|
| Compound 1 | None | > 1 | < 64 | Baseline |
| Compound 5 | Adamantyl | < 0.016 | > 64 | Enhanced potency |
| Compound 19 | CF3 | > 0.5 | < 20 | Reduced activity due to strong electron-withdrawing effect |
These findings indicate that larger and more lipophilic substituents tend to enhance antimicrobial potency while maintaining low toxicity levels .
Case Study: Anti-Tuberculosis Activity
A notable study focused on a series of pyrrole derivatives, including those similar to 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid , evaluated their efficacy against drug-resistant Mtb strains. The study found that specific modifications led to significant increases in potency compared to standard treatments like isoniazid . The results emphasized the importance of structural modifications in developing new anti-tuberculosis agents.
Case Study: Keap1-Nrf2 Inhibition
Another area of research explored the potential of pyrrole derivatives as inhibitors of the Keap1-Nrf2 pathway, which is crucial in oxidative stress responses. Compounds derived from similar scaffolds exhibited promising results in cellular models related to acute lung injury and ischemic/reperfusion injury . This suggests a broader therapeutic potential for pyrrole derivatives beyond antimicrobial applications.
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Begin with bromination of vinyl acetate derivatives, followed by cyclization using ethyl acetoacetate to form the pyrrole core. Introduce substituents via Claisen–Schmidt condensation or Michael addition reactions .
- Catalyst optimization : Use palladium or copper catalysts for cross-coupling reactions to attach aryl groups (e.g., 4-bromophenyl) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency. For hydrolysis steps, aqueous NaOH or HCl is recommended .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR spectroscopy : Prioritize H and C NMR to confirm substituent positions and regioselectivity. For example, the methyl group at position 2 and carboxylic acid at position 3 produce distinct splitting patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing. Monoclinic systems (space group P2/c) are common for similar pyrrole derivatives, with unit cell parameters such as Å, Å .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected ~400–420 g/mol) and fragmentation patterns .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in buffered solutions (PBS, pH 7.4).
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity, as seen in ethyl ester analogs .
- Surfactant use : Add polysorbate-80 (0.1% v/v) to aqueous solutions to stabilize colloidal dispersions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrrole core?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (e.g., Cl vs. Br at 4-bromophenyl) or alkyl groups (e.g., ethyl vs. methyl at position 2) to assess electronic and steric effects .
- Bioassay integration : Pair synthetic modifications with enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate structural changes with activity. Use IC values and dose-response curves for quantitative analysis .
- Computational docking : Perform molecular dynamics simulations to predict binding affinities with target proteins, focusing on hydrophobic interactions with the bromophenyl group .
Q. What computational strategies are recommended to predict the reactivity of this compound in catalytic or photochemical reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
- Reaction pathway modeling : Use software like Gaussian or ORCA to simulate intermediates in reactions such as Suzuki-Miyaura coupling or photodegradation .
- Charge distribution maps : Generate electrostatic potential (ESP) maps to identify electron-rich regions (e.g., pyrrole nitrogen) prone to oxidation .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., spectral vs. crystallographic results)?
Methodological Answer:
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw). Discrepancies in aromatic proton shifts may indicate crystal packing effects .
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., rotameric equilibria in solution) that differ from static crystal structures .
- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor > 0.07 suggests potential misassignment) and repeat measurements under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
